![molecular formula C20H19N3O6 B1683635 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate CAS No. 383147-88-4](/img/structure/B1683635.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate
Overview
Description
ZINC04085549 is a blocker of AKT1-FAK interaction, reducing the stimulation of FAK phosphorylation in response to extracellular pressure in human SW620 colon cancer cells without affecting basal FAK phosphorylation.
Biological Activity
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate, identified by its CAS number 478046-40-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C19H18N4O6
- Molecular Weight : 398.369 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 3.51 (indicating moderate lipophilicity) .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its antitumor and antimicrobial properties.
Antitumor Activity
Several studies have indicated that compounds containing dinitrophenyl groups exhibit significant cytotoxicity against cancer cell lines. For instance, derivatives similar to this compound have shown:
- Mechanism of Action : Inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Case Study : A study on structurally related compounds demonstrated that modifications at the nitrogen position enhanced antiproliferative activity against various human cancer cell lines .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | MCF-7 |
Related compound X | 5.6 | A549 |
Related compound Y | 3.8 | HeLa |
Antimicrobial Activity
The compound's antimicrobial potential has also been evaluated:
- Activity Spectrum : Exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell membranes and interference with metabolic processes.
Synthesis and Structural Modifications
The synthesis of this compound typically involves:
- Formation of the cyclohexylidene moiety via condensation reactions.
- Introduction of the dinitrophenyl group through electrophilic aromatic substitution.
Structural Variants
Research indicates that varying substituents on the aromatic rings can significantly impact biological activity:
- Substituent Effects : Electron-withdrawing groups enhance cytotoxicity, while electron-donating groups may reduce it.
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-13-6-2-3-7-15(13)20(24)29-21-18-9-5-4-8-16(18)17-11-10-14(22(25)26)12-19(17)23(27)28/h2-3,6-7,10-12,16H,4-5,8-9H2,1H3/b21-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGAEPGEQCZROO-DYTRJAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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